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molecular formula C17H18N2O2 B2788507 (9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate CAS No. 858353-45-4

(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate

Cat. No. B2788507
M. Wt: 282.343
InChI Key: HKSUKHHLASCJJY-UHFFFAOYSA-N
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Patent
US09310374B2

Procedure details

Compound 3 was synthesized from Compound 2 as follows. To a solution of Compound 2 (1.193 g, 5.492 mmol) and FmocN(Me)NHMe (2.147 g, 7.604 mmol, 1.38 equiv) in 1,2-dichloroethane (anhydrous, 25 mL) was added sodium triacetoxyborohydride (1.273 g, 6.006 mmol, 1.09 equiv). The resulting yellow suspension was stirred for 2 h and then quenched with sodium bicarbonate (saturated aqueous solution, 10 mL), followed by addition of hydrogen chloride (1 M aqueous solution) to pH 4. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (5×10 mL). The pooled organic extracts were dried over sodium sulfate, filtered, and concentrated to an orange oil. Purification by C18 silica gel chromatography (20-90% acetonitrile in water) yielded 3 as a waxy pink solid (1.656 g, 3.425 mmol, 62%). 1H NMR (400 MHz, CDCl3) δ 7.76 (d, J=7.4 Hz, 2H), 7.70-7.47 (br m, 3H), 7.42-7.16 (br m, 6H), 7.12-7.05 (m, 1H), 6.37 (s, 0.6H), 6.05 (s, 0.4H), 4.75-4.30 (br m, 4H), 4.23 (m, 1H), 4.10 (br s, 1H), 3.55 (br d, 1H), 3.11-2.69 (m, 5H), 2.57 (br s, 2H), 2.09 (br s, 1H). 13C NMR (101 MHz, CDCl3) δ 174.90, 155.65, 143.81, 141.42, 136.98, 134.64, 127.75, 127.48, 127.12, 124.92, 122.00, 120.73, 120.01, 119.75, 109.19, 103.74, 67.33, 66.80, 51.39, 47.30, 39.58, 39.32, 35.23, 32.10. HRMS (ESI) calcd for C29H30N3O4 [M+H]+: 484.2236. found: 484.2222.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.193 g
Type
reactant
Reaction Step Two
Quantity
2.147 g
Type
reactant
Reaction Step Two
Quantity
1.273 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:4]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)=O.[C:17]([N:34]([NH:36][CH3:37])[CH3:35])([O:19][CH2:20][CH:21]1[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[C:27]2[C:22]1=[CH:23][CH:24]=[CH:25][CH:26]=2)=[O:18].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[CH:23]1[C:22]2[CH:21]([CH2:20][O:19][C:17]([N:34]([CH3:35])[N:36]([CH2:1][C:3]3[N:4]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:5]4[C:10]([CH:11]=3)=[CH:9][CH:8]=[CH:7][CH:6]=4)[CH3:37])=[O:18])[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[C:27]=2[CH:26]=[CH:25][CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1N(C2=CC=CC=C2C1)CCC(=O)O
Step Two
Name
Quantity
1.193 g
Type
reactant
Smiles
C(=O)C=1N(C2=CC=CC=C2C1)CCC(=O)O
Name
Quantity
2.147 g
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N(C)NC
Name
Quantity
1.273 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting yellow suspension was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sodium bicarbonate (saturated aqueous solution, 10 mL)
ADDITION
Type
ADDITION
Details
followed by addition of hydrogen chloride (1 M aqueous solution) to pH 4
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (5×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil
CUSTOM
Type
CUSTOM
Details
Purification by C18 silica gel chromatography (20-90% acetonitrile in water)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N(N(C)CC=1N(C2=CC=CC=C2C1)CCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.425 mmol
AMOUNT: MASS 1.656 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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